UDP-GalNAz (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

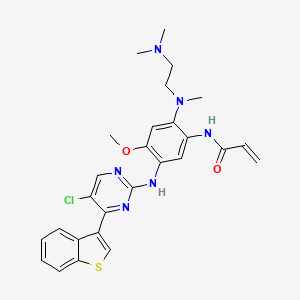

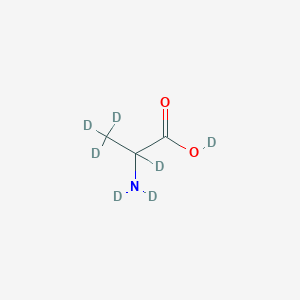

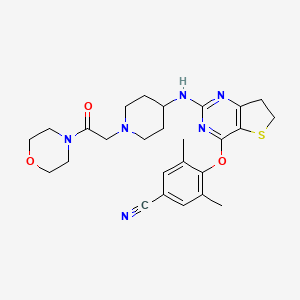

Uridine diphosphate N-azidoacetylgalactosamine disodium, commonly known as UDP-GalNAz (disodium), is a nucleotide sugar analog. It is structurally similar to uridine diphosphate N-acetylgalactosamine (UDP-GalNAc), which is a donor substrate for many N-acetylgalactosaminyltransferases. These enzymes transfer N-acetylgalactosamine residues from the nucleotide sugar to saccharide or peptide acceptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UDP-GalNAz (disodium) involves the chemical modification of UDP-GalNAc. The azide group is introduced to the N-acetylgalactosamine moiety, resulting in UDP-GalNAz. This compound is typically synthesized through a series of enzymatic reactions that involve the conversion of UDP-GalNAc to UDP-GalNAz using specific glycosyltransferases .

Industrial Production Methods

Industrial production of UDP-GalNAz (disodium) is generally carried out using biotechnological methods. These methods involve the use of genetically engineered microorganisms that express the necessary enzymes for the conversion of UDP-GalNAc to UDP-GalNAz. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for scientific research .

Chemical Reactions Analysis

Types of Reactions

UDP-GalNAz (disodium) undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of UDP-GalNAz reacting with an alkyne group in the presence of copper catalysts to form a triazole ring.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.

Strain-promoted alkyne-azide cycloaddition (SPAAC): Requires strained alkyne-containing molecules such as DBCO or BCN.

Major Products

The major products of these reactions are triazole-linked conjugates, which are formed through the cycloaddition reactions .

Scientific Research Applications

UDP-GalNAz (disodium) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Utilized in the study of glycosylation processes and the labeling of glycoproteins.

Medicine: Employed in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the production of bioactive compounds and the modification of biomolecules.

Mechanism of Action

UDP-GalNAz (disodium) exerts its effects through its role as a donor substrate for glycosyltransferases. The azide group allows for the incorporation of the compound into glycoproteins and other biomolecules through click chemistry reactions. This enables the labeling and visualization of glycosylation events in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uridine diphosphate N-acetylgalactosamine (UDP-GalNAc): The parent compound of UDP-GalNAz, used as a donor substrate for glycosyltransferases.

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): Another nucleotide sugar used in glycosylation processes.

Uniqueness

UDP-GalNAz (disodium) is unique due to the presence of the azide group, which allows for its use in click chemistry reactions. This makes it a valuable tool for the labeling and study of glycosylation events, providing insights into the roles of glycoproteins in various biological processes .

Properties

Molecular Formula |

C17H24N6Na2O17P2 |

|---|---|

Molecular Weight |

692.3 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5R,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2/t6-,7-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 |

InChI Key |

XGTPLFSPWJKVQB-SGNQCPJASA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)

![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)

![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride](/img/structure/B12407493.png)